

The Architectural Elucidation of Panclicin D: A Technical Guide

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Compound of Interest

Compound Name: *Panclicin D*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of **Panclicin D**, a potent pancreatic lipase inhibitor. **Panclicin D** belongs to a class of natural products, the panclicins (A-E), which were first isolated from the fermentation broth of *Streptomyces* sp. NR 0619[1]. This document compiles the available spectroscopic data, outlines the experimental methodologies employed in its structural determination, and presents a logical workflow for the elucidation process.

Core Structure and Biological Activity

Panclicin D is a glycine-type analogue of tetrahydrolipstatin (THL) and a potent inhibitor of porcine pancreatic lipase, exhibiting an IC₅₀ value of 0.66 μ M[1]. The core chemical scaffold of the panclicins features a β -lactone ring, a structural motif known for its role in the irreversible inhibition of lipases. The general structure consists of two alkyl chains, with one bearing an N-formylglycyloxy substituent in the case of **Panclicin D**[1]. The inhibitory potency of the panclicin family is attributed to the nature of the amino acid moiety[1].

Spectroscopic Data Summary

The definitive structure of **Panclicin D** was elucidated primarily through the application of Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS)[1]. While the full, detailed spectroscopic data is contained within the primary literature, this guide summarizes the key findings.

Note: The detailed quantitative ^1H and ^{13}C NMR chemical shifts, coupling constants, and specific FAB-MS fragmentation data for **Panclicin D** are reported in the primary literature which could not be accessed for this guide. The following tables are placeholders to illustrate the expected data presentation format.

Table 1: ^1H NMR Spectroscopic Data for **Panclicin D**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data Not Available			

Table 2: ^{13}C NMR Spectroscopic Data for **Panclicin D**

Position	Chemical Shift (δ , ppm)
Data Not Available	

Table 3: Mass Spectrometry Data for **Panclicin D**

Ion	m/z	Relative Intensity (%)	Assignment
Data Not Available			

Experimental Protocols

The structural elucidation of **Panclicin D** involved a series of key experimental procedures, from isolation to detailed spectroscopic analysis.

Isolation and Purification of Panclicins

The panclicins, including **Panclicin D**, were isolated from the culture broth of *Streptomyces* sp. NR 0619. The general workflow for isolation and purification is as follows:

- Fermentation: Culturing of *Streptomyces* sp. NR 0619 in a suitable medium to promote the production of panclicins.

- **Extraction:** The culture broth is subjected to solvent extraction to isolate the crude mixture of panclicins.
- **Chromatographic Separation:** The crude extract is then purified using a series of chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to separate the individual panclicin analogues.

Spectroscopic Analysis

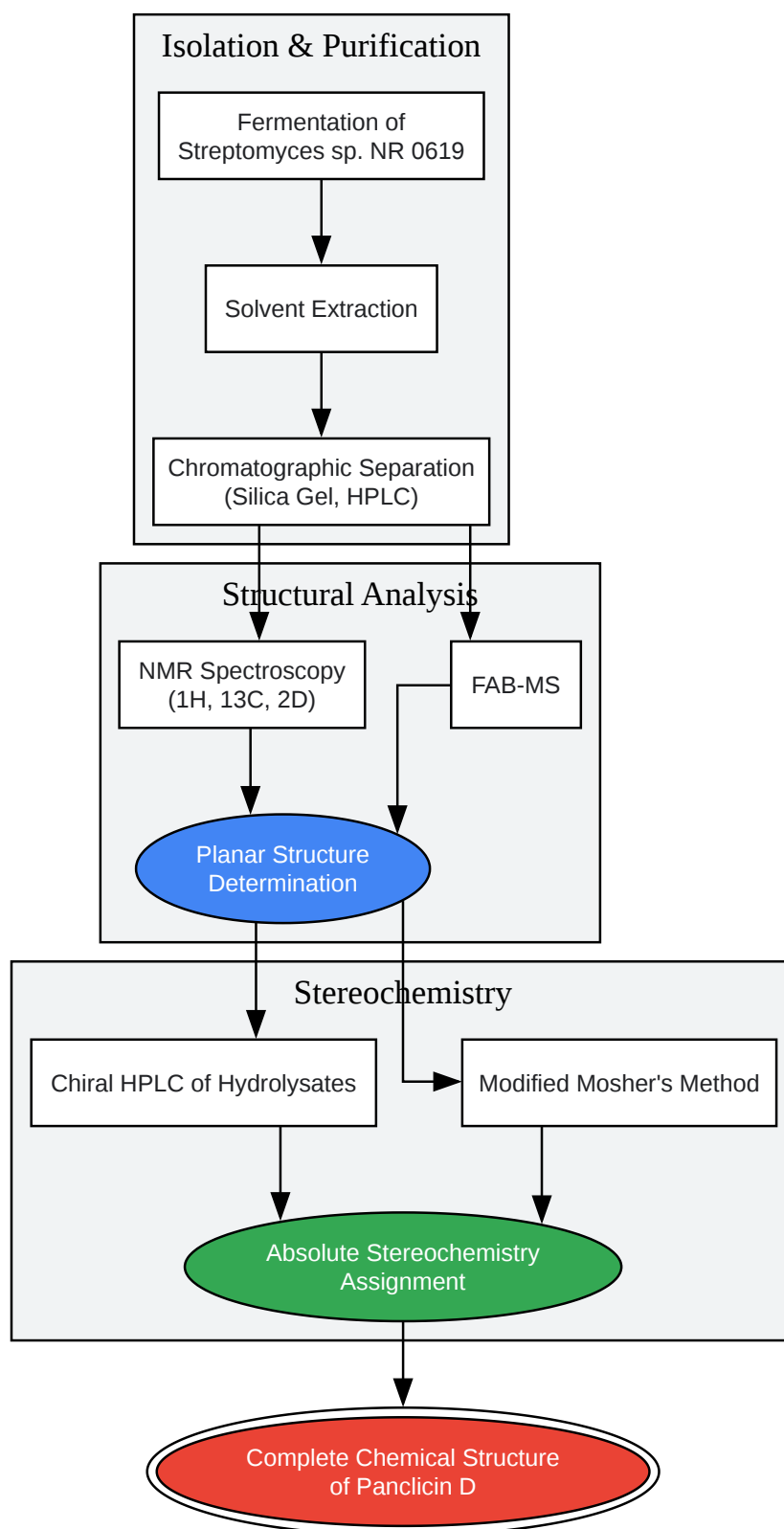
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR, ^{13}C NMR, and various 2D NMR experiments (e.g., COSY, HMQC, HMBC) were instrumental in determining the planar structure of **Panclicin D**, including the connectivity of all atoms and the identification of the N-formylglycine moiety.
- **Fast Atom Bombardment Mass Spectrometry (FAB-MS):** This technique was employed to determine the molecular weight of **Panclicin D** and to obtain fragmentation patterns that provided further evidence for the proposed structure.

Stereochemical Determination

The absolute stereochemistry of the panclicins was determined through a combination of chiral HPLC analysis of the hydrolysates and the application of the modified Mosher's method on a derivative of Panclicin A^[1]. This allowed for the unambiguous assignment of the stereocenters within the molecule.

Workflow and Logical Relationships

The process of elucidating the chemical structure of **Panclicin D** followed a logical and systematic progression of experiments and data analysis.



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Caption: Workflow for the structure elucidation of **Panclicin D**.

Conclusion

The structural elucidation of **Panclicin D** was a meticulous process that relied on a combination of classical isolation techniques and advanced spectroscopic methods. The determination of its complete chemical structure, including its stereochemistry, has been crucial for understanding its potent inhibitory activity against pancreatic lipase and provides a foundation for the design and synthesis of novel anti-obesity agents. Further research, including total synthesis efforts, has confirmed the elucidated structure and paved the way for the development of new therapeutic strategies.

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References

- 1. Panclicins, novel pancreatic lipase inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
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